![molecular formula C11H17F2NO4 B12446850 (3S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B12446850.png)
(3S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid is a synthetic organic compound characterized by its unique chemical structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Fluorination: Introduction of fluorine atoms at the 4,4-positions using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Protection: Protection of the carboxylic acid group using a protecting group like tert-butyl (2-methylpropan-2-yl) to form the ester.
Oxidation/Reduction: Depending on the desired stereochemistry, oxidation or reduction steps may be employed to achieve the (3S) configuration.
Deprotection: Removal of the protecting group to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often used to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(3S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
(3S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in studies investigating enzyme inhibition and receptor binding.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of (3S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact pathways depend on the specific application and target.
特性
分子式 |
C11H17F2NO4 |
|---|---|
分子量 |
265.25 g/mol |
IUPAC名 |
(3S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-4-11(12,13)7(6-14)8(15)16/h7H,4-6H2,1-3H3,(H,15,16)/t7-/m0/s1 |
InChIキー |
OEXVKTNKFKHQQQ-ZETCQYMHSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC([C@@H](C1)C(=O)O)(F)F |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


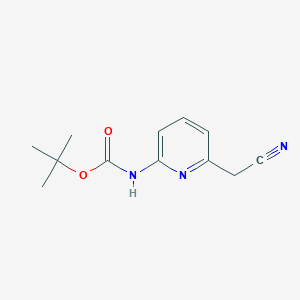
![6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12446770.png)
![3-[4-(Trifluoromethyl)phenyl]propiononitrile](/img/structure/B12446776.png)
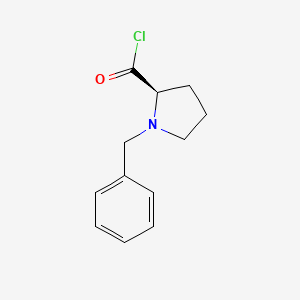
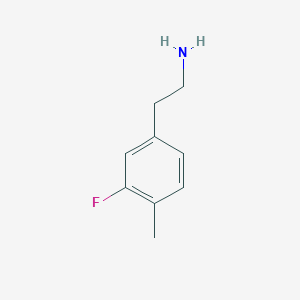
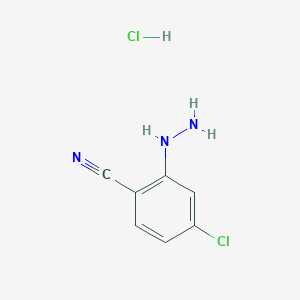
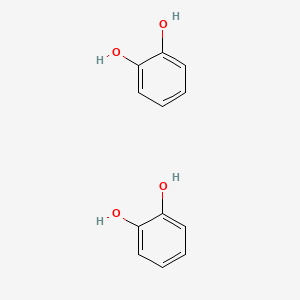

![7-(4-Bromophenyl)-5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12446824.png)

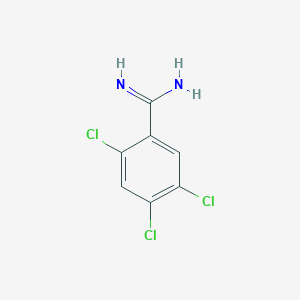

![Propanoic acid, 2,2-dimethyl-, 4-[[[2-[[(carboxymethyl)amino]carbonyl]phenyl]amino]sulfonyl]phenyl ester, sodium salt, hydrate (1:1:4)](/img/structure/B12446843.png)
![N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12446844.png)
